A Technical Guide to the Solubility and Stability of (R)-2-Acetyl-pyrrolidine Hydrochloride
A Technical Guide to the Solubility and Stability of (R)-2-Acetyl-pyrrolidine Hydrochloride
Introduction: The Mandate for Characterization
(R)-2-Acetyl-pyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant interest to medicinal chemists and process development scientists. As a versatile chiral building block, its utility in the synthesis of complex pharmaceutical agents is predicated on a thorough understanding of its fundamental physicochemical properties.[1][2][3][4] For researchers in drug discovery and development, the solubility and stability of such a starting material are not mere data points; they are critical parameters that dictate storage conditions, formulation strategies, reaction kinetics, and ultimately, the viability of a synthetic route.
This guide provides an in-depth framework for characterizing the solubility and stability of (R)-2-Acetyl-pyrrolidine hydrochloride. We will move beyond simple data reporting to explain the causality behind the experimental methodologies. The protocols described herein are designed as self-validating systems, grounded in authoritative international guidelines, to ensure the generation of reliable and reproducible data essential for regulatory and research objectives.
Core Physicochemical Profile
A foundational understanding begins with the basic physicochemical properties of the molecule. This data informs initial assessments and the design of subsequent, more complex studies.
Table 1: Physicochemical Properties of (R)-2-Acetyl-pyrrolidine Hydrochloride
| Property | Value | Source / Comment |
| CAS Number | 139591-20-1 | (R)-isomer |
| Molecular Formula | C₆H₁₂ClNO | --- |
| Molecular Weight | 149.62 g/mol | [5] |
| Appearance | White to off-white crystalline powder | Typical for hydrochloride salts of small organic molecules.[6] |
| pKa (Pyrrolidine N) | ~10-11 (estimated) | Estimated based on pyrrolidine. The hydrochloride salt form means the nitrogen is protonated. |
| General Solubility | Expected to be soluble in water and polar organic solvents. | Based on the properties of similar hydrochloride salts and related structures.[6][7] |
The Solubility Profile: Beyond a Single Number
Solubility is a dynamic equilibrium that is highly dependent on the surrounding environment. A comprehensive profile is essential for applications ranging from reaction solvent selection to aqueous stock solution preparation. The gold-standard for determining thermodynamic (equilibrium) solubility is the shake-flask method, as endorsed by the United States Pharmacopeia (USP).[8][9][10]
Causality in Experimental Design
Choosing the right experimental method is critical. For early-stage discovery, a high-throughput kinetic solubility screen might suffice. However, for process development or pre-formulation, the thermodynamic equilibrium solubility provides the true, stable-state measurement. We focus on the latter for its authoritativeness. The shake-flask method is chosen because it ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, which is the definition of thermodynamic solubility.[8][10]
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is designed to determine the solubility in various aqueous and organic media.
Objective: To determine the equilibrium solubility of (R)-2-Acetyl-pyrrolidine hydrochloride at a controlled temperature (e.g., 25 °C).
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of clear glass vials. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been achieved.[8]
-
Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., purified water, pH 4.0 acetate buffer, pH 7.4 phosphate buffer, ethanol, methanol).
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber (37 ± 1 °C is often used for biopharmaceutical relevance). Agitate for a predetermined period (e.g., 24-48 hours). The goal is to ensure the concentration of the dissolved solid in the liquid phase reaches a plateau. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) in a preliminary run to validate the time needed to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature chamber for at least 2 hours to let the excess solid settle. Then, carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV.
-
Calculation: The solubility is reported in mg/mL or mol/L based on the measured concentration of the saturated solution.
Visualization: Solubility Assessment Workflow
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
The Stability Profile: Ensuring Integrity Over Time
Stability testing provides critical evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[11] The International Council for Harmonisation (ICH) provides the authoritative framework for these studies.[11][12][13]
Solid-State vs. Solution-State Stability
It is imperative to assess stability in both the solid state (for storage and handling) and in solution (relevant to its use in reactions or formulations). The hydrochloride salt form suggests good solid-state stability, but this must be confirmed experimentally. The acetyl group and the pyrrolidine ring could be susceptible to hydrolysis, especially at pH extremes in solution.
Forced Degradation (Stress Testing)
Before initiating a long-term stability study, forced degradation is performed. The goal is not to destroy the molecule completely, but to intentionally degrade it to an extent of 5-20%.[14][15] This serves two primary purposes:
-
Pathway Identification: It provides insight into the likely degradation pathways.
-
Method Validation: It is essential for developing and validating a "stability-indicating" analytical method—one that can accurately measure the decrease of the active compound and the increase of all degradation products without interference.[16]
Experimental Protocols: Stability Assessment
A. Forced Degradation Protocol
-
Acid/Base Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH. Hold at room temperature and an elevated temperature (e.g., 60 °C), sampling at time points (e.g., 2, 8, 24 hours) until target degradation is achieved. Neutralize samples before analysis.
-
Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide. Protect from light and hold at room temperature, sampling at intervals.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C). Store a solution in parallel.
-
Photostability: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15] A control sample should be protected from light.
B. ICH Long-Term Stability Protocol (Solid State)
-
Sample Preparation: Place the solid compound in appropriate containers that mimic the proposed storage packaging.
-
Storage Conditions: Store samples under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.[12]
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[12]
-
Analysis: Analyze samples using a validated stability-indicating HPLC method for assay (potency) and purity (degradation products). Also, assess physical properties like appearance and moisture content.
Visualization: Comprehensive Stability Study Workflow
Caption: Workflow for a Comprehensive Stability Assessment Program.
Conclusion and Forward Look
While specific public-domain data for (R)-2-Acetyl-pyrrolidine hydrochloride is limited, this guide provides the authoritative, scientifically-grounded framework necessary for any researcher to generate it. By adhering to established protocols from the USP and ICH, scientists can ensure the integrity of their data and make informed decisions. A thorough understanding of solubility is paramount for designing robust synthetic processes and preparing analytical standards, while a comprehensive stability profile is a non-negotiable prerequisite for defining storage, handling, and shelf-life parameters. This foundational knowledge is indispensable for advancing any project involving this valuable chiral intermediate.
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